4-Chloro-5-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Chloro-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the chlorination and trifluoromethylation of picolinaldehyde. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to various biological targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3ClF3NO |
---|---|
Molecular Weight |
209.55 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)12-2-5(6)7(9,10)11/h1-3H |
InChI Key |
NHCYCXHWBFBRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
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